1-乙酰-2-苯乙基肼

描述

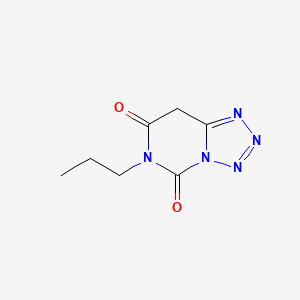

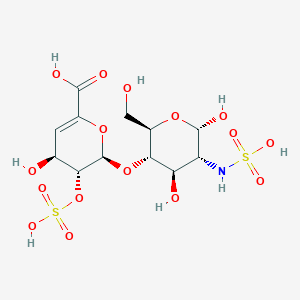

1-Acetyl-2-phenethylhydrazine is a compound that falls within the broader category of acylhydrazines. These compounds are known for their diverse chemical reactivity and have been the subject of various synthetic and analytical studies. The compound's interest lies in its potential for forming complex molecular structures through various chemical reactions, making it a valuable target for research in organic synthesis and material science.

Synthesis Analysis

The synthesis of 1-Acetyl-2-phenethylhydrazine-related compounds often involves catalytic processes. For example, a Rh(III)-catalyzed synthesis approach has been developed for 1-aminoindole derivatives from 2-acetyl-1-arylhydrazines and diazo compounds. This method highlights the efficiency of using transition metal catalysis for synthesizing complex hydrazine derivatives (Liang et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of acetylhydrazine derivatives, including those similar to 1-Acetyl-2-phenethylhydrazine, often involves advanced spectroscopic techniques. For instance, the structure of reaction products from related compounds has been elucidated using NMR and X-ray analysis, providing insight into the molecular configuration and the nature of substituents affecting the compound's stability and reactivity (Amer et al., 1990).

Chemical Reactions and Properties

The chemical reactivity of 1-Acetyl-2-phenethylhydrazine involves interactions with transition metal ions, which can significantly influence its behavior in synthesis applications. Studies have identified novel cure mechanisms for this compound when used as an accelerator in anaerobic adhesives, suggesting complex interactions with metal ions (Raftery et al., 1997).

Physical Properties Analysis

Conformational analysis of similar compounds, such as 1-acetyl-2-methylhydrazine, provides valuable information on physical properties like activation barriers and stability. Techniques like DNMR spectroscopy and quantum chemical calculations have been used to understand these aspects, offering insights into the physical behavior of acetylhydrazines under different conditions (Tšubrik et al., 2001).

Chemical Properties Analysis

The chemical properties of acetylhydrazines, including 1-Acetyl-2-phenethylhydrazine, are characterized by their reactivity towards various chemical agents. Studies have shown that these compounds participate in polymorphic N-acetylation, highlighting their potential for diverse chemical transformations and applications in synthesis and material science (Hein & Weber, 1982).

科学研究应用

衍生物合成和催化应用

研究表明肼衍生物在催化合成工艺中的效用。例如,已经开发出一种利用 Rh(III) 催化的 2-乙酰-1-芳基肼和重氮化合物在水中合成 1-氨基吲哚衍生物的新方法。该工艺的特点是串联 C-H 活化、环化和缩合步骤,无需外部氧化剂即可高效运行,并显示出广泛的取代基范围 (Liang 等人,2014)。

抗菌活性

另一个应用领域是抗菌剂的开发。一项研究通过涉及肼衍生物的反应合成了新型 1,4-苯并噻嗪衍生物,展示了对革兰氏阳性菌的有说服力的活性,展示了创建抗菌物质的替代途径 (Dabholkar 和 Gavande,2016)。

化学传感

肼衍生物也因其在化学传感中的潜力而被探索,其中特定化合物对肼表现出选择性,使其能够在低于环境机构设定的限值浓度下检测到它。此应用对于监测和减轻环境污染物至关重要 (Lee 等人,2013)。

食品中的高通量定量

此外,通过 LC-MS/MS 开发了一种快速、高通量的食品中气味活性 2-乙酰氮杂杂环化合物定量方法,展示了肼衍生物在提高食品质量和安全标准中的作用。该方法在各种食品中的精确性和适应性突出了其在食品工业中的效用 (Bösl 等人,2021)。

生物活性化合物的合成

在药物研究中,基于肼衍生物合成乙酰胆碱酯酶和丁酰胆碱酯酶等酶的新型抑制剂,突出了它们在开发新治疗剂中的重要性。这些抑制剂及其潜在的临床应用展示了肼衍生物在药物化学中的多功能性 (Houngbedji 等人,2023)。

属性

IUPAC Name |

N'-(2-phenylethyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-9(13)12-11-8-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBNIFLGBKGGIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60989069 | |

| Record name | N-(2-Phenylethyl)ethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60989069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-2-phenethylhydrazine | |

CAS RN |

69352-50-7 | |

| Record name | N-Acetylphenelzine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069352507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Phenylethyl)ethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60989069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[4-(2,5-Dimethylphenyl)-1-piperazinyl]methyl]-2-methoxyphenol](/img/structure/B1216696.png)

![N-[(4-fluorophenyl)methyl]-2-thiophen-2-ylacetamide](/img/structure/B1216697.png)

![3-{2-[Bis-(4-fluoro-phenyl)-methoxy]-ethylidene}-8-methyl-8-aza-bicyclo[3.2.1]octane](/img/structure/B1216699.png)

![6-Oxabicyclo[3.1.0]hexane-2-undecanoic acid methyl ester](/img/structure/B1216702.png)

![(1r,2s,3r,4s)-2,3-Dimethyl-7-Oxabicyclo[2.2.1]heptane-2,3-Dicarboxylic Acid](/img/structure/B1216705.png)